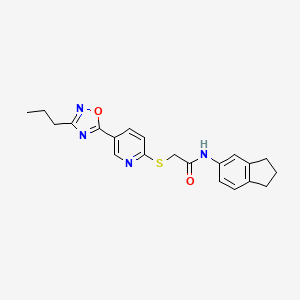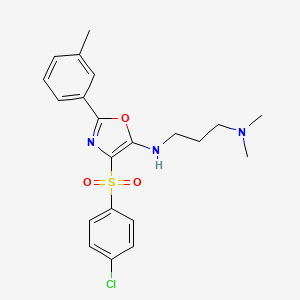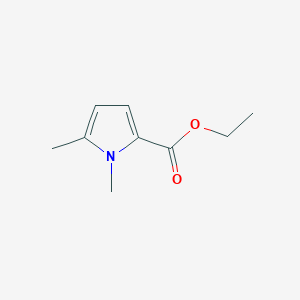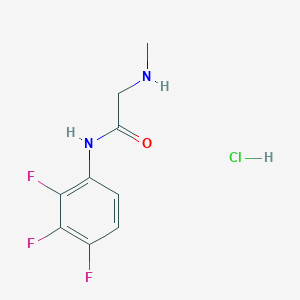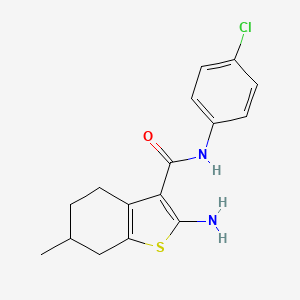![molecular formula C12H14O4 B2406020 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde CAS No. 67685-04-5](/img/structure/B2406020.png)
3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde, also known as MVE-aldehyde, is a chemical compound that has been gaining attention in scientific research for its potential applications in various fields. This compound is a derivative of vanillin and has a unique structure that makes it attractive for use in various chemical reactions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Schiff Bases and Thiosemicarbazone : A study by Kukharev et al. (2008) describes the synthesis of 2-{2-hydroxy-3-[2-(vinyloxy)ethoxy]propoxy}-benzaldehyde and its subsequent condensation to form thiosemicarbazone and Schiff bases. This process shows the compound's relevance in organic synthesis and its potential for creating diverse chemical structures.
Formation of Isoquinolines via Dioxane Reaction : Pan et al. (2018) reported a dioxane-involving reaction to synthesize 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines, demonstrating the compound's utility in synthesizing complex organic molecules like isoquinolines (Pan, Liu, & Wang, 2018).
Synthesis of Novel Copolymers : The research by Barilla et al. (2021) explores the synthesis of novel copolymers using oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, where compounds like 3-methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde can play a role in the development of new polymeric materials (Barilla et al., 2021).
Pharmaceutical and Biological Applications
Phenolic Metabolites of Clomiphene : A study on the antiestrogen clomiphene reported the synthesis of 3-methoxy-4-hydroxyclomiphene, a compound structurally similar to this compound, highlighting its potential relevance in pharmaceutical research (Ruenitz et al., 1989).
Enzyme-Catalyzed Asymmetric C–C Bond Formation : Kühl et al. (2007) investigated the asymmetric synthesis of benzoin derivatives using benzaldehyde lyase, where derivatives of benzaldehydes, such as this compound, could be of interest in enzyme-catalyzed reactions (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Material Science and Chemistry
- Properties of Nonlinear Optical Crystals : The study by Venkataramanan et al. (1994) on the molecular nonlinear optical crystal 3-methoxy 4-hydroxy benzaldehyde (MHBA) provides insight into the optical and material properties of benzaldehyde derivatives, suggesting potential applications in optics and materials science (Venkataramanan, Uchil, & Bhat, 1994).
Propriétés
IUPAC Name |
4-(2-ethenoxyethoxy)-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-6-7-16-11-5-4-10(9-13)8-12(11)14-2/h3-5,8-9H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVUZCITDVOHQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

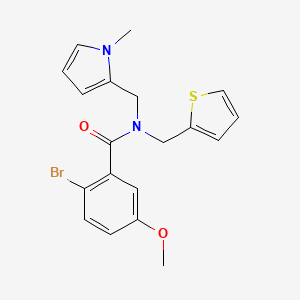
![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)
![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
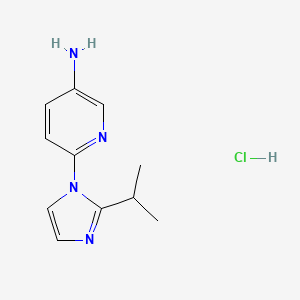
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)
